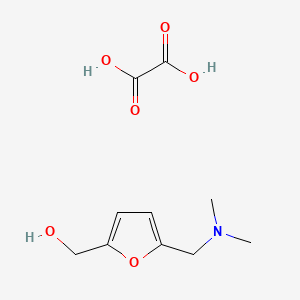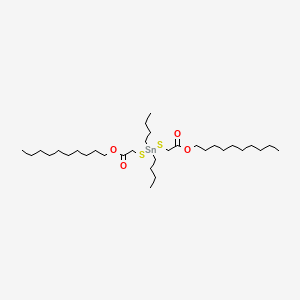![molecular formula C13H20N2O B12690838 Acetamide, N-[2-[ethyl(3-methylphenyl)amino]ethyl]- CAS No. 42816-33-1](/img/structure/B12690838.png)
Acetamide, N-[2-[ethyl(3-methylphenyl)amino]ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ACETAMIDE,N-[2-[ETHYL(3-METHYLPHENYL)AMINO]ETHYL]-: is a chemical compound that belongs to the class of acetamides It is characterized by the presence of an acetamide group attached to an ethyl group, which is further connected to a 3-methylphenyl group through an aminoethyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ACETAMIDE,N-[2-[ETHYL(3-METHYLPHENYL)AMINO]ETHYL]- typically involves the reaction of 3-methylphenylamine with ethyl bromoacetate to form an intermediate, which is then reacted with acetamide under specific conditions to yield the desired product. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the ethyl group may be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the acetamide group to an amine group.
Substitution: The compound can participate in substitution reactions, where the aminoethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological research, it is used to study the interactions of acetamide derivatives with biological systems, including enzyme inhibition and receptor binding studies.
Industry: In the industrial sector, it is used in the production of specialty chemicals and as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of ACETAMIDE,N-[2-[ETHYL(3-METHYLPHENYL)AMINO]ETHYL]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
- ACETAMIDE,N-[2-[METHYL(3-METHYLPHENYL)AMINO]ETHYL]-
- ACETAMIDE,N-[2-[ETHYL(2-METHYLPHENYL)AMINO]ETHYL]-
- ACETAMIDE,N-[2-[ETHYL(4-METHYLPHENYL)AMINO]ETHYL]-
Uniqueness: ACETAMIDE,N-[2-[ETHYL(3-METHYLPHENYL)AMINO]ETHYL]- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the 3-methylphenyl group and the ethylamino linkage differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct reactivity in chemical reactions .
Properties
CAS No. |
42816-33-1 |
|---|---|
Molecular Formula |
C13H20N2O |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
N-[2-(N-ethyl-3-methylanilino)ethyl]acetamide |
InChI |
InChI=1S/C13H20N2O/c1-4-15(9-8-14-12(3)16)13-7-5-6-11(2)10-13/h5-7,10H,4,8-9H2,1-3H3,(H,14,16) |
InChI Key |
ZPEDSBOBSNNATM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCNC(=O)C)C1=CC=CC(=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



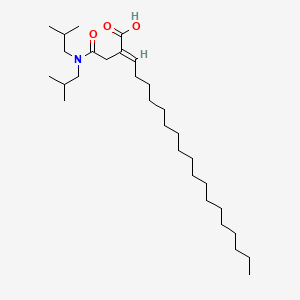
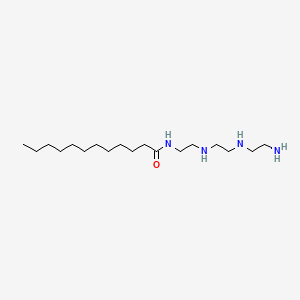
![1-[2-[[2-Chloro-4-[(4-nitrophenyl)azo]phenyl]amino]ethyl]pyridinium hydroxide](/img/structure/B12690775.png)
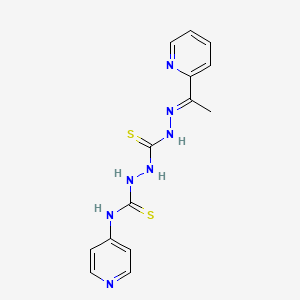
![5,6,7,8,9,10,11,12-Octahydrocyclodeca[b]pyridine](/img/structure/B12690799.png)
![2-[2-[4-[(2-Cyanoethyl)ethylamino]-O-tolyl]vinyl]-1,3,3-trimethyl-3H-indolium acetate](/img/structure/B12690800.png)
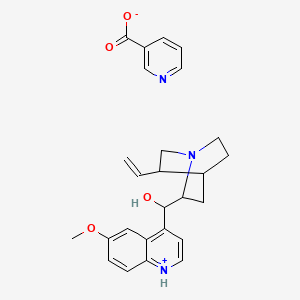
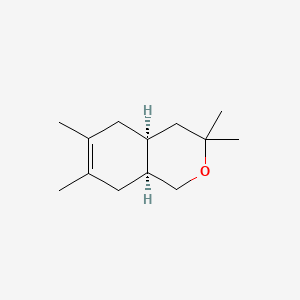

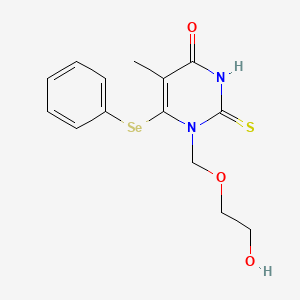
![Magnesium 2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane-3,9-diolate 3,9-dioxide](/img/structure/B12690835.png)
